Cas no 7779-30-8 (1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- structure
7779-30-8 structure
Product Name:1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
N.o CAS:7779-30-8
MF:C14H22O
MW:206.323884487152
MDL:MFCD00031478
CID:565469
PubChem ID:87572430
Update Time:2025-06-10

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
    • Methylionone (mixture of alpha- and beta-, predominantly alpha-n-isomer)
    • (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
    • ,&beta
    • 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
    • 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1-pentene-3-one
    • 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
    • Methylionone (alpha,beta- Mixture , alpha-n-predoMinant)
    • α-N-Methyl ionone
    • Methylionone (mixture of α- and β-, predominantly α-n-isomer)
    • EINECS 231-926-5
    • DSSTox_GSID_29214
    • W-110238
    • A-METHYLIONONE
    • CAS-7779-30-8
    • 1-Methyl-a-ionone
    • DSSTox_CID_6240
    • HY-W355140
    • NCGC00258744-01
    • Methyl-alpha-ionone
    • FEMA 2711
    • 6-Methylionone
    • alpha-Methylionone
    • Methyl-Ionone
    • DTXCID206240
    • CHEMBL1371285
    • NCGC00091848-02
    • 1-2,6,6-Trimethylcyclohex-2-en-1-yl;pent-1-en-3-one
    • NSC-163996
    • 1-Penten-3-one,6,6-trimethyl-2-cyclohexen-1-yl)- (VA
    • Methyl ionone 3
    • (e)-1-(2,6,6-trimethylcyclohex-2-enyl)pent-1-en-3-one
    • (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
    • DTXSID6026240
    • Methyl ionone
    • alpha-Cetone
    • 1-Penten-3-one, 1-((1R)-2,6,6-trimethyl-2-cyclohexen-1-yl)-, (1E)-
    • 1-PENTEN-3-ONE, 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-
    • 1322-70-9
    • VPKMGDRERYMTJX-UHFFFAOYSA-N
    • DTXSID501197970
    • 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- (VAN)
    • 1-2,6,6-Trimethylcyclohex-2-en-1-yl
    • InChI=1/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
    • 7779-30-8
    • alpha-methyl ionone
    • (1E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
    • Ionone, methyl-
    • 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
    • EC 215-635-0
    • DSSTox_RID_78712
    • (R-(E))-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
    • N-Methyl-a-ionone
    • NSC163996
    • NCGC00091848-03
    • Methylionone, alpha-
    • CHEBI:172145
    • Q3920656
    • Cetone, alpha-
    • W-108297
    • 5-(2,6,6-Trimethyl-2-cyclohexenyl)-4-penten-3-one
    • NCGC00091848-01
    • EINECS 215-635-0
    • NS00006735
    • 4-Penten-3-one,5-(2,6,6-trimethyl-2-cyclohexen-1-yl)
    • Tox21_301465
    • .alpha.-N-Methyl ionone
    • 127-42-4
    • FEMA No. 2711
    • 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (theta-(E))-
    • 1335-46-2
    • 1-(2,6,6-Trimethyl-2-cyclohexene-1-yl)-1-penten-3-one
    • CS-0466424
    • VPKMGDRERYMTJX-CMDGGOBGSA-
    • CAS-1335-46-2
    • EINECS 204-842-1
    • NSC 163996
    • NCGC00255231-01
    • Tox21_201192
    • D91324
    • Methylionone (mixture of
    • A- and
    • A-n-isomer)
    • A-, predominantly
    • MDL: MFCD00031478
    • Inchi: 1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
    • Chave InChI: VPKMGDRERYMTJX-CMDGGOBGSA-N
    • SMILES: O=C(CC)/C=C/C1C(C)=CCCC1(C)C

Propriedades Computadas

  • Massa Exacta: 206.16716
  • Massa monoisotópica: 206.167
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 30
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 295
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 17.1A^2
  • XLogP3: 3.4

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 0.93
  • Ponto de ebulição: 285.1±29.0 °C at 760 mmHg
  • Ponto de Flash: 142 °C
  • Índice de Refracção: 1.4980-1.5020
  • Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong acid, alkalies, strong oxidizing agents.
  • PSA: 17.07
  • LogP: 3.90420
  • Pressão de vapor: 0.0±0.6 mmHg at 25°C

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Informações de segurança

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Preçomais >>

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abcr
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